molecular formula C8H13N3O2S B13017426 N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide

N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide

Cat. No.: B13017426
M. Wt: 215.28 g/mol
InChI Key: DHGFSHCPBAKDOP-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide (CAS 1341665-63-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapeutics. This specialized pyridine-3-sulfonamide derivative is designed as a potent and potentially selective inhibitor of human carbonic anhydrase (hCA) isoforms, with a strong research focus on the cancer-associated membrane-bound isoforms hCA IX and hCA XII . These isoforms are frequently overexpressed in hypoxic tumor microenvironments, where they enable cancer cell survival, pH regulation, and metastasis, while their expression in normal tissues is limited, making them compelling anticancer targets . The compound's mechanism of action is rooted in the sulfonamide group (SO₂NH₂), which binds directly to the zinc ion within the enzyme's active site, effectively inhibiting its catalytic activity in the reversible hydration of carbon dioxide . The strategic 4-(methylamino) substitution on the pyridine ring is a key feature of the "tail approach" in inhibitor design. This substitution allows the molecule to extend into specific regions of the enzyme's binding pocket, an strategy that has been shown to confer high selectivity for hCA IX and XII over off-target cytosolic isoforms like hCA I and II . Researchers are investigating this class of inhibitors for their potential to disrupt tumor progression, enhance the efficacy of radiotherapy, and sensitize cancer cells to novel cell death mechanisms such as ferroptosis . This product is intended for research purposes only, specifically for in vitro biochemical and cell-based assays. It is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound to explore novel oncological pathways and advance the development of next-generation targeted therapies.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-9-7-4-5-10-6-8(7)14(12,13)11(2)3/h4-6H,1-3H3,(H,9,10)

InChI Key

DHGFSHCPBAKDOP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Preparation from 3-Sulfonamido-4-chloropyridine

  • Step 1: Synthesis of 3-sulfonamido-4-chloropyridine

    This intermediate can be prepared by sulfonation of 4-chloropyridine derivatives or by known literature methods involving sulfonylation reactions.

  • Step 2: Amination at the 4-Position

    The 4-chloro substituent is displaced by methylamine or methylamino reagents. The reaction is typically carried out in solvents such as ethanol, isopropanol, or propylene glycol at reflux temperature or under autoclave conditions at elevated temperatures (~140 °C). The reaction proceeds via nucleophilic aromatic substitution, yielding 4-(methylamino)pyridine-3-sulfonamide derivatives.

  • Step 3: N,N-Dimethylation of the Sulfonamide

    The sulfonamide nitrogen is methylated using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions to afford the N,N-dimethyl sulfonamide functionality.

Alternative Method: Sulfonylation of Amino Pyridine Derivatives

  • Step 1: Amination of 4-chloropyridine

    Similar to above, the 4-chloro group is substituted with methylamino groups.

  • Step 2: Sulfonylation

    The amino-substituted pyridine is reacted with sulfonyl chlorides under basic conditions (e.g., in the presence of N,N-diisopropylethylamine) in solvents like acetonitrile at room temperature. This step introduces the sulfonamide group at the 3-position.

  • Step 3: Purification

    The crude product is purified by standard methods such as filtration, solvent evaporation, and chromatographic techniques (HPLC).

Parallel Library Synthesis Approach (High-Throughput)

  • A chemoselective amination strategy can be employed where halo-substituted pyridine sulfonyl chlorides are reacted with amines (including methylamine derivatives) in the presence of bases like N,N-diisopropylethylamine in dry acetonitrile at room temperature for extended periods (e.g., 16 hours). This method allows for the rapid synthesis of sulfonamide libraries with moderate to good yields (average ~42-65%).

  • The reaction mixture is then worked up by solvent evaporation and purification by HPLC to isolate the desired sulfonamide compounds.

Method No. Starting Material Key Reaction Type Conditions Yield Range (%) Notes
1 3-sulfonamido-4-chloropyridine Nucleophilic aromatic substitution (amination) Reflux in ethanol/isopropanol or autoclave at 140 °C Moderate to high Followed by N,N-dimethylation of sulfonamide
2 4-(methylamino)pyridine derivative Sulfonylation with sulfonyl chloride Room temperature, base (e.g., DIPEA), MeCN solvent Moderate to good Purification by HPLC
3 Halo-pyridine sulfonyl chloride + amine Chemoselective amination Room temperature, dry MeCN, base, 16 h 42–65 (average) Suitable for library synthesis
  • The nucleophilic aromatic substitution on 4-chloropyridine sulfonamides is a robust method to introduce methylamino groups, with reaction conditions optimized for solvent and temperature to maximize yield and purity.

  • N,N-dimethylation of sulfonamide nitrogen is a critical step to achieve the target compound’s structure and can be performed post-aminations.

  • The chemoselective amination approach using sulfonyl chlorides and amines in acetonitrile with bases provides a versatile and efficient route, especially for generating compound libraries for biological screening.

  • Purification techniques such as HPLC are essential to isolate pure compounds due to the complexity of reaction mixtures.

  • Yields vary depending on the exact substituents and reaction conditions but generally range from moderate (40%) to good (80%).

The preparation of N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide involves strategic nucleophilic aromatic substitution of halogenated pyridine sulfonamides, followed by sulfonamide formation and N,N-dimethylation. Multiple synthetic routes exist, including classical reflux amination and modern chemoselective amination under mild conditions, enabling efficient synthesis with moderate to good yields. These methods are supported by diverse research findings and are adaptable for both small-scale synthesis and high-throughput compound library generation.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide involves its role as a nucleophilic catalyst. The compound facilitates various chemical reactions by stabilizing transition states and lowering activation energy. This is achieved through the resonance stabilization provided by the dimethylamino and methylamino groups on the pyridine ring .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data

Compound Name IR (cm⁻¹) $^1$H-NMR Key Shifts (δ, ppm)
N,N-Dimethyl-4-(methylamino)pyridine-3-sulfonamide Not reported Not reported
5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide Not reported Not reported
Methyl N′-cyano-N-{[4-(4-phenylpiperazin-1-yl)pyridin-3-yl]sulfonyl} carbamimidothioate (15) 2161 (C≡N), 1645 (C=C/N) 2.36 (S-CH₃), 8.82 (H-2 pyrid.), 13.65 (NH)
N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-(benzylthio)pyridine-3-sulfonamide (35) 3065 (CAr-H), 1620 (C=C/N) 4.35 (S-CH₂), 8.87 (H-2 pyrid.), 11.99 (NH)

Key Observations:

  • Methylamino and dimethyl groups in the target compound likely reduce hydrogen-bonding capacity compared to triazolyl or piperazinyl analogs, as seen in the absence of NH stretches in IR spectra of non-polar derivatives .

Biological Activity

N,N-Dimethyl-4-(methylamino)pyridine-3-sulfonamide is a compound that has garnered attention due to its significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₃O₂S, with a molecular weight of approximately 243.33 g/mol. The compound features a pyridine ring substituted with a sulfonamide group and dimethyl and methylamino functionalities, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in critical metabolic pathways. The sulfonamide group is known to interfere with folic acid synthesis in bacteria by mimicking para-aminobenzoic acid (PABA), thus blocking the enzyme dihydropteroate synthase. This mechanism is common among sulfonamide derivatives, making them effective antimicrobial agents.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to effectively bind to the active sites of enzymes involved in bacterial growth.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus7.81 µM
Escherichia coli15.62 µM
Pseudomonas aeruginosa31.25 µM

The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound in developing new antimicrobial agents that can overcome existing resistance mechanisms .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Studies conducted at the U.S. National Cancer Institute revealed that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines.

Table 2: Antitumor Activity Data

Cell LineAverage GI50 (µM)Reference
Leukemia13.6
Colon Cancer14.9
Melanoma14.0

The most active derivative showed a significant increase in activity across multiple cancer types, suggesting that modifications to the core structure can enhance efficacy against specific targets.

Case Studies

  • In Vitro Studies on Antimicrobial Efficacy : A series of experiments demonstrated that this compound could inhibit the growth of clinically isolated strains of MRSA and vancomycin-resistant enterococci (VRE) at MIC values significantly lower than those of traditional antibiotics .
  • Cytotoxicity Assessment : In vitro tests revealed that certain derivatives exhibited low cytotoxicity in human liver cells (HepG2), suggesting a favorable safety profile for potential therapeutic applications .

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